4-bromo-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
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Overview
Description
4-bromo-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a complex organic compound that features a unique combination of bromine, chlorine, imidazole, and pyrazolone moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as potassium hydroxide, and solvents like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
4-bromo-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-bromo-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The imidazole moiety can bind to enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes by affecting signal transduction pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1H-imidazole
- 4,5-dichloro-1H-imidazole
- 1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
Uniqueness
4-bromo-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is unique due to its combination of bromine, chlorine, imidazole, and pyrazolone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-bromo-5-[(4,5-dichloroimidazol-1-yl)methyl]-1-methyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrCl2N4O/c1-19-10(7-20-8-18-12(16)13(20)17)11(15)14(22)21(19)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVGTIARPLYYMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CN3C=NC(=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrCl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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